1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by a unique combination of functional groups, including a triazole ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of various heterocycles suggests that it may exhibit diverse chemical properties and biological activities, making it a valuable subject for research in pharmacology and organic synthesis.
The compound falls under the category of heterocyclic compounds, specifically those containing triazole and oxadiazole moieties. It is classified as a potential pharmaceutical agent due to its structural features that may contribute to various biological activities. Its IUPAC name is 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and its chemical structure can be represented by the InChI key: InChI=1S/C15H11ClN6O2S/c1-23-10-5-4-8(7-9(10)16)22-13(17)12(19-21-22)15-18-14(20-24-15)11-3-2-6-25-11/h2-7H,17H2,1H3.
The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves several key steps:
The reactions typically require careful control of temperature and pH to optimize yields and purity. Solvents like dichloromethane or dimethylformamide are commonly used for these reactions.
This compound can undergo various chemical reactions:
Common reagents include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or solubility.
Data suggest that these compounds may interact with specific receptors or enzymes involved in disease processes, potentially leading to therapeutic effects.
The physical properties of this compound include:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .
This compound shows promise in several scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: